molecular formula C7H8N4 B1404932 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine CAS No. 1448064-99-0

5-methyl-3H-imidazo[4,5-b]pyridin-6-amine

Cat. No.: B1404932
CAS No.: 1448064-99-0
M. Wt: 148.17 g/mol
InChI Key: BLIBGQUYZAQULV-UHFFFAOYSA-N
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Description

5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine (CAS 1448064-99-0) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the class of imidazo[4,5-b]pyridines, which are nitrogen-containing heterocycles known for their structural resemblance to naturally occurring purines. This similarity allows them to interact effectively with a wide range of biological targets, including various enzymes and receptors . The primary research value of this compound lies in its role as a key synthetic intermediate in the development of novel therapeutic agents. It is particularly prominent in the synthesis of kinase inhibitors for anticancer research . Its structure allows for selective binding to the ATP sites of kinases, enhancing the specificity of potential drug candidates . Imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of critical proteins in oncology, such as Aurora A kinase, Tank binding kinase 1 (TBK1), and MET kinase, which are implicated in cell proliferation, survival, and tumor development . Beyond oncology, this chemical scaffold is also explored for the design of anti-inflammatory and antiviral compounds . Specifications: • CAS Number: 1448064-99-0 • Molecular Formula: C₇H₈N₄ • Molecular Weight: 148.17 g/mol • Purity: ≥95% Handling and Storage: Store at 2-8°C in a light-proof container under an inert atmosphere . Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

5-methyl-1H-imidazo[4,5-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-5(8)2-6-7(11-4)10-3-9-6/h2-3H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIBGQUYZAQULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448064-99-0
Record name 1448064-99-0
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Preparation Methods

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Range Selectivity Challenges Source
Malononitrile Cyclization Malononitrile, DBU 0°C to −10°C, 5 days 70–85% Competing pathways for dicyano vs. mono-cyano products
Tandem SₙAr–Cyclization 2-Chloro-3-nitropyridine, Zn/HCl H₂O-IPA, 80°C 80–90% Requires pre-methylated pyridine
Pd-Catalyzed Annulation Pd(PPh₃)₂Cl₂, alkynes DABCO, 100°C 65–75% Sensitivity to alkyne substitution patterns
DBU-Mediated Cyclization DBU, acetonitrile RT to 50°C 60–75% Competing N- vs. C-alkylation

Critical Considerations

  • Regioselectivity : Positional control for the C5 methyl group requires either pre-functionalized starting materials (e.g., 5-methylpyridine derivatives) or directed C–H activation.
  • Amine Protection : The C6 amine often necessitates protection (e.g., Boc) during synthesis to prevent side reactions.
  • Green Chemistry : The H₂O-IPA solvent system in tandem methods reduces environmental impact compared to organic solvents.

Chemical Reactions Analysis

Core Scaffold Construction

The imidazo[4,5-b]pyridine skeleton is typically synthesized via tandem S<sub>N</sub>Ar reaction–reduction–heterocyclization (Figure 1):

  • S<sub>N</sub>Ar Reaction : 2-Chloro-3-nitropyridine reacts with primary amines in H<sub>2</sub>O-isopropyl alcohol (IPA) (1:1) at 80°C for 2 h to form N-substituted intermediates.

  • Reduction : Zn/HCl reduces the nitro group to an amine at 80°C (45 min, 90% yield).

  • Heterocyclization : Condensation with aldehydes in H<sub>2</sub>O-IPA at 85°C for 10 h yields 5-methyl derivatives via imine formation and cyclization .

Key Conditions :

StepReagents/ConditionsTimeYield
S<sub>N</sub>ArH<sub>2</sub>O-IPA, 80°C2 h>85%
ReductionZn/HCl, 80°C45 min90%
CyclizationAldehyde, H<sub>2</sub>O-IPA, 85°C10 h82–95%

Direct Amination Strategies

The 6-amine group is introduced via:

  • Nitro Group Reduction : Zn/HCl selectively reduces the nitro group at C6 without affecting the methyl substituent at C5 .

  • Buchwald–Hartwig Amination : Pd-catalyzed coupling of aryl halides with amines (not explicitly reported but inferred from analogous imidazopyridine systems) .

N-Alkylation/Arylation

The exocyclic amine at C6 undergoes alkylation/arylation under phase-transfer conditions:

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide) in DMF with K<sub>2</sub>CO<sub>3</sub> .

  • Selectivity : Preferential alkylation at the imidazole N1 over pyridine N4 due to higher HOMO localization on the imidazole ring .

Example :

SubstrateReagentProductYield
5-Methyl-3H-imidazo[4,5-b]pyridin-6-amineCH<sub>3</sub>IN<sup>6</sup>-Methyl derivative78%

Coupling Reactions

The C6 amine participates in:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in H<sub>2</sub>O-IPA to form imines, enabling further cyclization .

  • Amide Bond Formation : Acetylation with acetic anhydride/pyridine yields N-acetyl derivatives (e.g., for prodrug design) .

Stability and Reactivity Insights

  • pH Sensitivity : The amine group protonates below pH 5, affecting solubility and reactivity in aqueous media .

  • Oxidative Stability : Resists aerial oxidation but degrades under strong oxidants (e.g., H<sub>2</sub>O<sub>2</sub>) .

Experimental Protocols (Adapted from )

Synthesis of 5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine :

  • Combine 2-chloro-3-nitropyridine (1.0 equiv) and methylamine (1.1 equiv) in H<sub>2</sub>O-IPA (1:1).

  • Heat at 80°C for 2 h.

  • Add Zn (1.0 equiv) and conc. HCl (0.5 equiv), stir at 80°C for 45 min.

  • Filter, add acetaldehyde (1.0 equiv), and heat at 85°C for 10 h.

  • Purify via silica gel chromatography (15% EtOAc/hexane).

Characterization Data :

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.12 (s, 1H), 6.95 (s, 1H), 2.45 (s, 3H).

  • HRMS : m/z [M + H]<sup>+</sup> calcd for C<sub>7</sub>H<sub>9</sub>N<sub>4</sub>: 163.0874; found: 163.0876.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine derivatives is in the development of kinase inhibitors. These compounds have been shown to inhibit Aurora kinases, which are critical in cell division and are often overexpressed in cancer cells.

  • Case Study: Aurora Kinase Inhibition
    • A study demonstrated that derivatives of imidazo[4,5-b]pyridine exhibited significant inhibition of Aurora-A and Aurora-B kinases. For example, compound 14d showed IC50 values of 0.035 μM for Aurora-A and 0.075 μM for Aurora-B, indicating strong potential as anticancer agents .
    • The crystal structure analysis revealed that these compounds bind effectively to the active sites of the kinases, providing insights into their mechanism of action .

Antifungal Properties

Research has also highlighted the antifungal activity of certain imidazo[4,5-b]pyridine derivatives.

  • Case Study: Fungicidal Activity
    • A series of novel derivatives were synthesized and tested against Puccinia polysora, a fungal pathogen affecting crops. One compound showed an EC50 value comparable to established fungicides like tebuconazole, demonstrating its potential utility in agricultural applications .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[4,5-b]pyridine compounds have been explored in various contexts.

  • Case Study: Inhibition of Inflammatory Responses
    • Research indicated that certain derivatives can inhibit inflammatory pathways associated with obesity and retinal ischemia. Specifically, one compound was noted to diminish oxidative stress responses in human retinal pigment epithelial cells .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of imidazo[4,5-b]pyridine compounds is crucial for optimizing their biological activity.

  • Data Table: Structure-Activity Relationships
CompoundActivity TypeIC50/EC50 ValuesNotes
14dAurora Kinase InhibitorAurora-A: 0.035 μM
Aurora-B: 0.075 μM
Significant inhibition observed
7bFungicidalEC50: 4.00 mg/LComparable to tebuconazole
22Anti-inflammatoryNot specifiedReduces oxidative stress in ARPE-19 cells

Synthetic Approaches

The synthesis of these compounds often involves novel methodologies that enhance yield and purity.

  • Synthesis Techniques
    • Recent advancements have included various catalytic methods that facilitate the efficient production of imidazo[4,5-b]pyridine derivatives, expanding the library of available compounds for testing .

Broader Pharmacological Potential

Beyond specific applications, imidazo[4,5-b]pyridine compounds are being investigated for their roles in modulating various biological pathways.

  • Case Study: Diverse Biological Targets
    • Research has indicated that these compounds can influence pathways related to cancer progression, immune response modulation, and even metabolic processes . Their ability to act on multiple targets makes them attractive candidates for further development.

Mechanism of Action

The mechanism of action of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of GABA A receptors, leading to changes in neurotransmission . Additionally, it may inhibit enzymes like aromatase, affecting hormone synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine can be elucidated by comparing it to derivatives with modifications in substituent positions, ring systems, or functional groups. Below is a detailed analysis:

Structural Isomers and Positional Variants

Compound Name Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound Properties/Applications References
3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine C₇H₈N₄ 148.17 1186310-95-1 Methyl at 3-position (vs. 5) Similar reactivity but altered electronic distribution; used in kinase inhibitor studies .
2-Methyl-1H-imidazo[4,5-b]pyridin-6-amine C₇H₈N₄ 148.17 Methyl at 2-position; 1H tautomer Tautomeric form affects hydrogen-bonding capacity and solubility .
2-Isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine C₁₀H₁₄N₄ 190.25 1798661-93-4 Isopropyl at 2-position Increased steric bulk may hinder binding in biological systems .

Functional Group Modifications

  • Higher polarity due to -OH, enhancing solubility in polar solvents. Prepared via oxidation of the amine precursor .
  • Exhibits anticancer activity, suggesting sulfur’s role in bioactivity .

Complex Derivatives

Biological Activity

5-Methyl-3H-imidazo[4,5-b]pyridin-6-amine is a heterocyclic compound belonging to the imidazopyridine family, characterized by its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and research findings.

Overview of this compound

This compound contains an imidazole ring fused with a pyridine moiety, which is significant in various biochemical reactions. It has shown potential in influencing several cellular pathways, making it a candidate for therapeutic development.

Target Pathways:

  • PI3K/Akt Signaling Pathway: Similar compounds have been shown to inhibit intracellular Akt activation and its downstream target PRAS40, which plays a critical role in cell survival and proliferation .
  • Cytochrome P450 Interactions: The compound interacts with cytochrome P450 enzymes, affecting drug metabolism and influencing various biochemical reactions.

Cellular Effects:

  • Induces DNA damage and mutations in bacterial cells, indicating potential genotoxicity .
  • Influences gene expression and cellular metabolism through modulation of signaling pathways.

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For example:

  • HCT116 Colon Carcinoma Cells: Compound 28c showed a GI50 value of 2.30 μM .
  • MV4-11 Human AML Cells: Demonstrated potent inhibition with an IC50 of 0.299 μM .

Pharmacological Applications

The compound is being investigated for several therapeutic applications:

  • GABA A Receptor Modulation: Acts as a positive allosteric modulator, influencing neurotransmission pathways.
  • Proton Pump Inhibition: Potential use in treating gastric acid-related disorders.
  • Aromatase Inhibition: Investigated for its role in hormone-dependent cancers.
  • Anti-inflammatory Properties: Exhibits effects that may reduce inflammation, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

StudyCompound TestedCell LineActivityIC50/ GI50 Value
28cHCT116AntiproliferativeGI50 = 2.30 μM
28cMV4-11FLT3 InhibitionIC50 = 0.299 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-3H-imidazo[4,5-b]pyridin-6-amine
Reactant of Route 2
5-methyl-3H-imidazo[4,5-b]pyridin-6-amine

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